5-(anilinocarbonyl)-1,3-phenylene diacetate
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Overview
Description
In general, a compound with the name “5-(anilinocarbonyl)-1,3-phenylene diacetate” would likely contain an aniline (a primary aromatic amine), a carbonyl group (C=O), and an acetate group (CH3COO-). The exact structure and properties would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of a compound like this would likely involve reactions that introduce the aniline, carbonyl, and acetate groups. This could involve reactions such as acylation (to introduce the carbonyl group) and esterification (to introduce the acetate group) .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of the aniline, carbonyl, and acetate groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactivity of a compound like this would be influenced by the presence of the aniline, carbonyl, and acetate groups. For example, the aniline group could undergo reactions such as diazotization, while the carbonyl group could undergo reactions such as nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure and the presence of functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-acetyloxy-5-(phenylcarbamoyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)22-15-8-13(9-16(10-15)23-12(2)20)17(21)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCWIOPVYIOWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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